molecular formula C11H9F3N2O B2949818 N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide CAS No. 1155982-99-2

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide

Cat. No.: B2949818
CAS No.: 1155982-99-2
M. Wt: 242.201
InChI Key: KDOBCAHPOHCIBC-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide: is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the trifluoroethyl group imparts unique chemical and physical properties to the molecule, making it valuable in medicinal chemistry, materials science, and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-(2,2,2-trifluoroethyl)aniline
  • 2,2,2-trifluoroethylamine
  • N-(2,2,2-trifluoroethyl)isatin

Comparison: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide is unique due to the presence of both the indole and trifluoroethyl groups. This combination imparts distinct chemical properties, such as enhanced stability and lipophilicity, compared to similar compounds. Additionally, the indole moiety is known for its biological activity, making this compound particularly valuable in medicinal chemistry .

Properties

IUPAC Name

N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOBCAHPOHCIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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